
N-(2-Chloro-4-iodophenyl)acetamide
Overview
Description
N-(2-Chloro-4-iodophenyl)acetamide is an organic compound with the molecular formula C8H7ClINO. It is a solid at room temperature and is known for its applications in various fields of scientific research . The compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-iodophenyl)acetamide typically involves the reaction of 2-chloro-4-iodoaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Chloro-4-iodoaniline+Acetic Anhydride→this compound+Acetic Acid
The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the acetic acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-iodophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing chlorine or iodine.
Oxidation Reactions: Products include quinones or other oxidized forms.
Reduction Reactions: Products include amines or other reduced forms.
Scientific Research Applications
Medicinal Chemistry
N-(2-Chloro-4-iodophenyl)acetamide has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation markers such as TNF-alpha and IL-6.
- Anticancer Properties : Preliminary research indicates that it may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), with IC50 values suggesting significant activity.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in:
- Substitution Reactions : The chlorine or iodine can be replaced with other functional groups to create derivatives with varied properties.
- Oxidation and Reduction Reactions : It can undergo transformations to yield quinones or amines, which are useful in further synthetic pathways.
Biological Studies
This compound is employed in biological research focusing on:
- Enzyme Inhibition Studies : Its ability to bind to specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms.
- Receptor Binding Studies : The compound's structural features allow for exploration of its interactions with various receptors, potentially leading to the discovery of new pharmacological agents.
Material Science
In industrial applications, this compound is used in the development of specialty chemicals and materials. Its unique properties allow for:
- Synthesis of Advanced Materials : The compound can act as a precursor in creating materials with specific chemical and physical properties.
Case Studies
Several case studies have highlighted the biological activities of this compound:
-
Antimicrobial Activity Study (2023) :
- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
-
Anticancer Activity Evaluation (2023) :
- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
-
Inflammation Model Study (2025) :
- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2023 |
Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2023 |
Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-iodophenyl)acetamide
- N-(3-Iodophenyl)acetamide
- 2-(4-Chlorophenoxy)-N-(4-iodophenyl)acetamide
Uniqueness
N-(2-Chloro-4-iodophenyl)acetamide is unique due to the specific positioning of the chlorine and iodine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
N-(2-Chloro-4-iodophenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHClINO
- Molecular Weight : 295.51 g/mol
- CAS Number : 135050-05-4
The compound features both chloro and iodo substituents on the phenyl ring, which may influence its reactivity and biological activity. The presence of these halogens can enhance the compound's interaction with biological targets, making it a subject of interest in drug design and development.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Interaction : The compound may bind to various receptors, modulating their activity and triggering downstream signaling pathways.
- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and cell cycle arrest.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound:
- In vitro Studies : The compound has shown significant activity against various cancer cell lines, including:
- HepG2 (Liver Cancer) : Exhibited an IC value of 3.84 ± 0.54 μM, indicating potent cytotoxicity compared to standard chemotherapeutics like Doxorubicin.
- MCF-7 (Breast Cancer) : Induced apoptosis through intrinsic pathways, suggesting a mechanism involving mitochondrial dysfunction.
Cell Line | IC (μM) | Mechanism of Action |
---|---|---|
HepG2 | 3.84 ± 0.54 | Apoptosis |
MCF-7 | 10.25 ± 2.5 | Intrinsic pathway |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial effects:
- Bacterial Strains : The compound demonstrated inhibitory activity against several pathogenic bacteria, indicating potential as an antimicrobial agent.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
- Study on Hepatocellular Carcinoma : A recent study highlighted the effectiveness of this compound in reducing cell viability in HepG2 cells by inducing G2/M phase arrest and promoting apoptotic pathways .
- Antimicrobial Efficacy : Another investigation reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with promising minimum inhibitory concentrations (MICs), supporting its potential use in treating bacterial infections .
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZOAOZIMUGTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593736 | |
Record name | N-(2-Chloro-4-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135050-05-4 | |
Record name | N-(2-Chloro-4-iodophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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